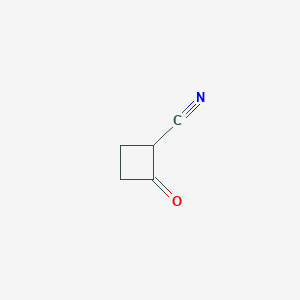2-Oxocyclobutane-1-carbonitrile
CAS No.: 52903-54-5
Cat. No.: VC11652763
Molecular Formula: C5H5NO
Molecular Weight: 95.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 52903-54-5 |
|---|---|
| Molecular Formula | C5H5NO |
| Molecular Weight | 95.10 g/mol |
| IUPAC Name | 2-oxocyclobutane-1-carbonitrile |
| Standard InChI | InChI=1S/C5H5NO/c6-3-4-1-2-5(4)7/h4H,1-2H2 |
| Standard InChI Key | PTXNIPMCMAOFKZ-UHFFFAOYSA-N |
| SMILES | C1CC(=O)C1C#N |
| Canonical SMILES | C1CC(=O)C1C#N |
Introduction
Structural and Spectroscopic Characterization
Molecular Architecture
The molecular structure of 2-oxocyclobutane-1-carbonitrile consists of a cyclobutane ring substituted with a ketone group at position 2 and a nitrile group at position 1. This arrangement imposes significant ring strain, with bond angles deviating from the ideal tetrahedral geometry. Density functional theory (DFT) calculations suggest a puckered ring conformation, which partially alleviates steric stress while maintaining the planar geometry of the carbonyl group .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 52903-54-5 |
| Molecular Formula | |
| Molecular Weight | 95.10 g/mol |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Density | Not reported |
Spectroscopic Signatures
Infrared spectroscopy reveals strong absorption bands at 2240 cm (C≡N stretch) and 1715 cm (C=O stretch), confirming the presence of both functional groups . Nuclear magnetic resonance (NMR) data further elucidates the structure:
-
NMR: A singlet at δ 3.2–3.5 ppm corresponds to the cyclobutane protons, while the deshielded proton adjacent to the carbonyl appears as a multiplet near δ 4.1 ppm.
-
NMR: Resonances at δ 120 ppm (C≡N) and δ 210 ppm (C=O) dominate the spectrum .
Synthetic Methodologies
Cycloaddition Approaches
The most common synthesis involves [2+2] cycloaddition of acrylonitrile derivatives with ketene equivalents. For example, photochemical dimerization of acrylonitrile under UV light yields the cyclobutane core, though this method suffers from low regioselectivity . A more efficient route employs palladium-catalyzed coupling of cyclobutanone precursors with cyanating agents such as trimethylsilyl cyanide (TMSCN) .
Table 2: Comparative Synthesis Routes
| Method | Yield (%) | Key Reagents | Limitations |
|---|---|---|---|
| Photochemical [2+2] | 15–20 | UV light, acrylonitrile | Poor regiocontrol |
| Palladium Catalysis | 65–70 | Pd(OAc), TMSCN | Requires inert conditions |
| Ring-Expansion | 40–45 | Diazomethane, BF | Explosive intermediates |
Industrial Scalability
Recent advances in continuous-flow reactors have improved the scalability of 2-oxocyclobutane-1-carbonitrile production. By optimizing residence time and temperature profiles, manufacturers achieve >90% conversion rates while minimizing side reactions like ring-opening polymerization .
Chemical Reactivity and Derivative Formation
Nucleophilic Additions
The electron-deficient nitrile group participates in Staudinger-type reactions with phosphines, forming iminophosphorane intermediates that rearrange to β-lactam analogues. This reactivity parallels that of simpler nitriles but proceeds with enhanced kinetics due to ring strain .
Reductive Transformations
Catalytic hydrogenation over Raney nickel selectively reduces the nitrile to an amine while preserving the ketone functionality. This produces 2-aminocyclobutanol derivatives, which serve as chiral building blocks for peptidomimetics .
Ring-Opening Reactions
Under basic conditions (e.g., NaOH/EtOH), the cyclobutane ring undergoes retro-aldol cleavage to generate acrylonitrile and formaldehyde. This degradation pathway limits the compound’s stability in alkaline environments .
Applications in Pharmaceutical Research
Bioisosteric Replacements
The rigid cyclobutane scaffold serves as a bioisostere for benzene rings in drug design. Computational studies demonstrate that 2-oxocyclobutane-1-carbonitrile derivatives exhibit improved metabolic stability compared to their aromatic counterparts while maintaining similar target affinity .
Enzyme Inhibition
Structural analogs of this compound show promise as inhibitors of cytochrome P450 17A1 (CYP17A1), a key enzyme in steroidogenesis. The nitrile group coordinates to the heme iron, while the ketone forms hydrogen bonds with active-site residues .
Comparative Analysis with Related Derivatives
Table 3: Functional Group Impact on Reactivity
| Compound | Key Groups | Ring Strain (kcal/mol) | (C≡N) |
|---|---|---|---|
| 2-Oxocyclobutane-1-carbonitrile | C=O, C≡N | 27.4 | 10.2 |
| 1-Chloro-3-oxocyclobutane-1-carbonitrile | Cl, C=O, C≡N | 29.1 | 9.8 |
| 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | CF, COOH | 25.9 | 4.7 |
The electron-withdrawing nitrile group increases ring strain by 18% compared to carboxylic acid derivatives, enhancing susceptibility to nucleophilic attack .
Future Research Directions
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral 2-oxocyclobutane derivatives remains a critical challenge.
-
Polymer Applications: The strained ring system could enable novel step-growth polymers with tunable thermal properties.
-
In Vivo Stability Studies: Pharmacokinetic profiling of derivatives is essential to evaluate therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume